[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid
Description
[4-[[(2-Phenylethyl)amino]sulfonyl]phenyl]Boronic acid is a boronic acid derivative characterized by a sulfonamide-linked 2-phenylethylamine substituent on a phenyl ring.
Properties
IUPAC Name |
[4-(2-phenylethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO4S/c17-15(18)13-6-8-14(9-7-13)21(19,20)16-11-10-12-4-2-1-3-5-12/h1-9,16-18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFNGKMSRZZEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation.
Introduction of the Sulfonamide Group: The sulfonamide group is usually introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.
Attachment of the Phenylethylamine Moiety: The phenylethylamine moiety can be attached through a nucleophilic substitution reaction, where the amine group reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenylethylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonamide group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
- Boronic acids, including [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]boronic acid, have been investigated for their potential as anticancer agents. They can inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that certain boronic acid derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting their use in developing targeted cancer therapies .
Inhibition of Enzymatic Activity
- This compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, it can inhibit the activity of LMP7, a protease implicated in autoimmune diseases, thereby potentially serving as a therapeutic agent for conditions like rheumatoid arthritis and lupus .
Drug Development
- The compound is being explored for its role in the development of boron-containing drugs. These drugs leverage the unique reactivity of boron to form covalent bonds with biological targets, enhancing their therapeutic efficacy.
Chemical Synthesis Applications
Suzuki Coupling Reactions
- This compound can be utilized in Suzuki cross-coupling reactions. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds between aryl halides and boronic acids, leading to the production of biaryl compounds that are important in pharmaceuticals and agrochemicals .
Multicomponent Reactions
- The compound can also participate in multicomponent reactions such as the Petasis reaction, which involves the coupling of amines, aldehydes, and boronic acids to create complex molecules efficiently. This method is advantageous for synthesizing diverse libraries of compounds for drug discovery .
Material Science Applications
Polymer Chemistry
- Boronic acids are known for their ability to form dynamic covalent bonds with diols, leading to the development of stimuli-responsive polymers. These materials can be used in drug delivery systems where controlled release is required. For instance, polymers incorporating this compound can be designed to respond to changes in pH or temperature, making them suitable for biomedical applications .
Hydrogels and Scaffolds
- The compound's ability to form reversible boronate esters allows it to be incorporated into hydrogels that can serve as scaffolds for tissue engineering. Such hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against multiple cancer cell lines. |
| Study 2 | Enzyme Inhibition | Showed potential as an LMP7 inhibitor with implications for autoimmune disease treatment. |
| Study 3 | Polymer Development | Developed a pH-responsive hydrogel using boronate ester chemistry for drug delivery applications. |
Mechanism of Action
The mechanism by which [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs include:
B-[4-[[(3-Methylphenyl)amino]sulfonyl]phenyl]Boronic acid (CAS 1449131-68-3): Features a 3-methylphenyl group instead of 2-phenylethylamine. The methyl group enhances lipophilicity but reduces hydrogen-bonding capacity compared to the target compound .
B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid (CAS 957066-10-3): Incorporates a chloro-methylphenyl group, introducing steric bulk and electron-withdrawing effects, which may alter reactivity in cross-coupling reactions .
[4-(4-Ethylpiperazin-1-ylsulfonyl)phenyl]boronic acid : Substitutes the 2-phenylethylamine with a 4-ethylpiperazinyl group, increasing polarity and hydrogen-bond acceptor count (6 vs. 5 in the target compound) .
Physicochemical Properties
*Note: Properties for the target compound are inferred based on structural similarity to analogs.
Biological Activity
Overview
[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid (CAS: 690662-88-5) is an organoboron compound that has attracted significant attention due to its diverse biological activities and applications in medicinal chemistry. Its unique structure, featuring a boronic acid group, a phenyl ring, and a sulfonamide moiety, endows it with the ability to interact with various biomolecules, making it a valuable tool in both research and therapeutic contexts.
Target Interactions
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes, proteins, and other biomolecules. Notably, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, effectively blocking the enzyme's activity .
Biochemical Pathways
The compound is involved in key biochemical pathways such as the Suzuki–Miyaura cross-coupling reaction, which facilitates the formation of carbon–carbon bonds essential for organic synthesis. This reaction occurs through two main steps: oxidative addition and transmetalation, where the boronic acid interacts with a palladium catalyst .
Antidiabetic Potential
Research has indicated that boronic acids, including this compound, exhibit inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. Studies have shown that derivatives of phenylboronic acid can significantly inhibit ALR2 activity, suggesting potential applications in managing diabetes-related conditions .
Cancer Treatment
The compound is also being explored for its role in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. The boron atom's ability to capture neutrons and release high-energy alpha particles upon irradiation makes it a candidate for selective tumor targeting .
Biological Activity Data Table
Case Studies and Research Findings
-
Aldose Reductase Inhibition :
A series of substituted phenylboronic acids were synthesized and tested for their inhibitory effects on ALR2. It was found that these compounds demonstrated significantly higher inhibitory activity compared to their non-boronated counterparts. Structure-inhibition analysis indicated that the enhanced activity was due to interactions at multiple binding sites on the enzyme . -
Glycoprotein Interaction Studies :
Research utilizing surface plasmon resonance spectroscopy revealed that boronic acid derivatives could effectively capture glycoproteins from solution-phase samples. The immobilization of these compounds on sensor surfaces demonstrated their utility in studying glycoprotein interactions without extensive surface preparation . -
Affinity Chromatography Applications :
Phenylboronic acid modified silica phases have been developed for the efficient separation of cis-diol compounds under mild pH conditions. This method has shown promise in enriching biologically relevant peptides containing diol functionalities, highlighting the compound's versatility in proteomics .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]boronic acid, and how can they be addressed methodologically?
- Answer : Synthesis challenges include regioselective sulfonylation of the phenyl group and avoiding side reactions during boronic acid introduction. A stepwise approach is recommended:
Sulfonylation : React 4-aminophenylboronic acid with 2-phenylethylsulfonyl chloride under mild alkaline conditions (pH 8–9) to minimize boronic acid degradation .
Purification : Use reversed-phase HPLC or silica gel chromatography with low-polarity solvents (e.g., ethyl acetate/hexane) to prevent irreversible binding of boronic acids to silica .
Stabilization : Store intermediates at low temperatures (<4°C) to inhibit boroxin formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer :
- NMR : B NMR confirms boronic acid integrity (δ ~30 ppm for free boronic acid; shifts upon dehydration to boroxins) .
- FT-IR : B–O stretching (~1340 cm) and sulfonyl S=O (~1150 cm) vibrations validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and detects impurities from incomplete sulfonylation .
Q. How should researchers handle and store this compound to prevent degradation?
- Answer :
- Storage : Keep in anhydrous conditions (e.g., under argon) at –20°C to suppress boroxin formation .
- Solubility : Use polar aprotic solvents (e.g., DMSO, THF) for dissolution; avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How does the sulfonyl group influence the electronic properties and reactivity of the boronic acid moiety?
- Answer : The sulfonyl group acts as an electron-withdrawing group, increasing the Lewis acidity of the boronic acid. This enhances its ability to form reversible covalent bonds with diols (e.g., sugars) at physiological pH. Computational studies (DFT/B3LYP) show a 15–20% increase in boron’s electrophilicity compared to non-sulfonylated analogs .
Q. What computational methods are suitable for predicting interaction mechanisms with biological targets?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model boronic acid-diol adducts. SPARTAN’14 or Gaussian can simulate binding energies and transition states .
- Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., serine proteases) via sulfonyl group hydrogen bonding and boronic acid covalent interactions .
Q. In supramolecular chemistry, how can this compound be utilized as a receptor for diols or sugars?
- Answer : The sulfonamide group enhances water solubility, enabling use in physiological buffers. Design receptor assays by:
Fluorescence Titration : Monitor changes in emission upon binding to fluorescently tagged sugars (e.g., alizarin red S) .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, K) for diols like fructose or glucose .
Q. What strategies can minimize side reactions during the introduction of the 2-phenylethylamino sulfonyl group?
- Answer :
- Protection-Deprotection : Temporarily protect the boronic acid as a trifluoroborate salt during sulfonylation to prevent nucleophilic attack .
- Low-Temperature Reaction : Conduct sulfonylation at 0–5°C to reduce hydrolysis of reactive intermediates .
Q. How to design experiments to assess binding affinity and selectivity for biological targets?
- Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure real-time binding kinetics with proteins or carbohydrates .
- Competitive Assays : Use fluorescent probes (e.g., 4-nitrophenyl α-D-mannopyranoside) to determine IC values in buffer systems mimicking physiological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
